molecular formula C14H14N2O2 B084898 Carbanilide, 2-methoxy- CAS No. 13142-82-0

Carbanilide, 2-methoxy-

Cat. No.: B084898
CAS No.: 13142-82-0
M. Wt: 242.27 g/mol
InChI Key: LSHOLDAVJGTKOV-UHFFFAOYSA-N
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Description

Carbanilide, 2-methoxy- is an organic compound with the molecular formula C14H14N2O2 It is a derivative of carbanilide, where one of the hydrogen atoms on the phenyl ring is replaced by a methoxy group (-OCH3)

Preparation Methods

Synthetic Routes and Reaction Conditions: Carbanilide, 2-methoxy- can be synthesized through several methods. One common method involves the reaction of 2-methoxyaniline with phenyl isocyanate under controlled conditions. The reaction typically proceeds as follows: [ \text{2-Methoxyaniline} + \text{Phenyl isocyanate} \rightarrow \text{Carbanilide, 2-methoxy-} ]

Industrial Production Methods: In an industrial setting, the synthesis of Carbanilide, 2-methoxy- can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. The process may involve continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Carbanilide, 2-methoxy- undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Carbanilide, 2-methoxy- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Carbanilide, 2-methoxy- involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include inhibition of enzymes or interaction with cellular receptors, leading to various biological effects.

Comparison with Similar Compounds

    Carbanilide: The parent compound without the methoxy group.

    2-Methoxyaniline: A precursor in the synthesis of Carbanilide, 2-methoxy-.

    Phenyl isocyanate: Another precursor used in the synthesis.

Uniqueness: Carbanilide, 2-methoxy- is unique due to the presence of the methoxy group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-18-13-10-6-5-9-12(13)16-14(17)15-11-7-3-2-4-8-11/h2-10H,1H3,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSHOLDAVJGTKOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70304163
Record name Carbanilide, 2-methoxy-
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Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13142-82-0
Record name N-(2-Methoxyphenyl)-N′-phenylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13142-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbanilide, 2-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013142820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbanilide, 2-methoxy-
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164409
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Record name Carbanilide, 2-methoxy-
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